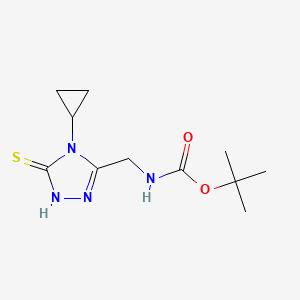![molecular formula C11H10O5 B1302099 Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate CAS No. 86358-30-7](/img/structure/B1302099.png)
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C11H10O5 and its molecular weight is 222.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Drug Development
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate and its derivatives have been extensively researched for their applications in drug synthesis. For instance, they are used in the catalytic asymmetric hydrogenation for the synthesis of cognitive enhancers such as T-588, showcasing their significance in developing treatments for cognitive disorders (Xiaoming Li et al., 2011). Additionally, derivatives of this compound are studied for their potential as protein-tyrosine phosphatase 1B inhibitors, which are important in the treatment of diseases like diabetes (G. Navarrete-Vázquez et al., 2012).
Material Sciences and Molecular Structure Analysis
The compound and its variants are also essential in material science, particularly in studying molecular structures. Research includes detailed analysis through single crystal X-ray diffraction, IR, NMR spectroscopy, and more, helping in understanding the molecular and crystal structure of these compounds (A. P. Marjani, 2013). Such studies are crucial for developing new materials with specific properties and applications.
Role in Detection of Heavy Metals
Innovative research has been conducted on derivatives of this compound for detecting heavy metals like lead. These compounds are used in developing sensitive sensors for environmental monitoring and public health, as lead is a significant pollutant and a health hazard (M. M. Rahman et al., 2020).
Antimicrobial Applications
Several studies focus on the antimicrobial properties of derivatives of this compound. These derivatives show potential as antimicrobial agents against various pathogens, indicating their importance in developing new antibiotics or disinfectants (Satish M. Ghelani et al., 2017).
Mechanism of Action
Target of Action
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate is a complex compound with potential anticancer properties . The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Mode of Action
The compound interacts with its targets by inducing cell cycle arrest at the S phase and triggering apoptosis in cancer cells . This interaction results in the inhibition of cancer cell proliferation, thereby potentially reducing tumor growth .
Biochemical Pathways
It is known that the compound’s mode of action involves the disruption of the cell cycle and the induction of apoptosis . These processes are part of complex biochemical pathways that regulate cell growth and death.
Pharmacokinetics
The compound’s molecular weight (22421) and molecular formula (C11H12O5) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell growth. By inducing cell cycle arrest and apoptosis, this compound may reduce the proliferation of cancer cells, thereby potentially limiting tumor growth .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other compounds or enzymes in the environment . .
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . These interactions can lead to the inhibition of COX enzymes, thereby affecting inflammatory responses. Additionally, this compound can bind to various proteins, altering their function and stability.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in inflammation and apoptosis . It also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of COX enzymes by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit COX enzymes and reduce inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-2-14-11(13)10(12)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJHZYNSHIMYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374536 | |
| Record name | Ethyl (2H-1,3-benzodioxol-5-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86358-30-7 | |
| Record name | Ethyl α-oxo-1,3-benzodioxole-5-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86358-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2H-1,3-benzodioxol-5-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
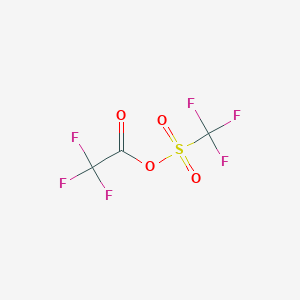

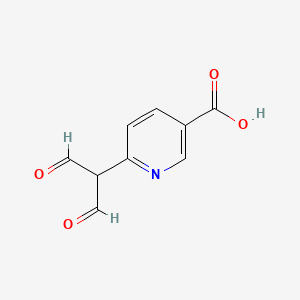
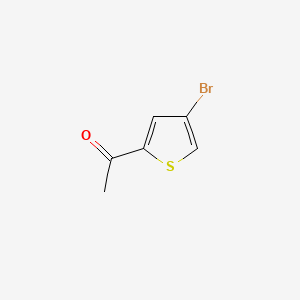
![Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate](/img/structure/B1302023.png)
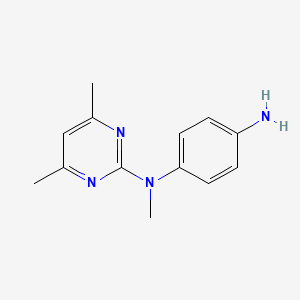
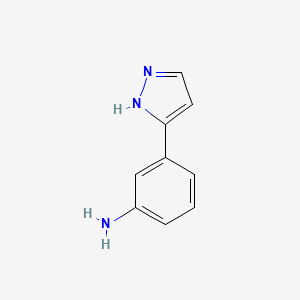
![3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B1302028.png)
![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)
![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)



